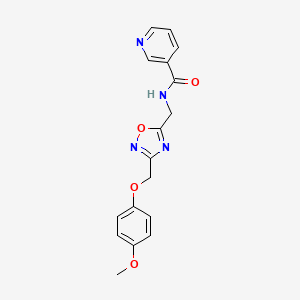

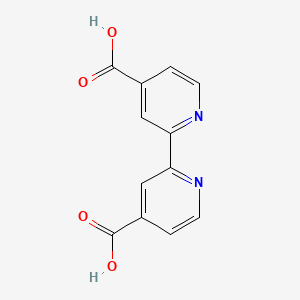

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

NNMT as a Therapeutic Target

NNMT's involvement in various metabolic and chronic diseases makes it a compelling target for therapeutic intervention. Research has identified small molecule inhibitors of NNMT, providing a foundation for the development of drugs aimed at conditions characterized by abnormal NNMT activity. These inhibitors offer potential for treating metabolic disorders, with implications for obesity, diabetes, and certain cancers (H. Neelakantan et al., 2017).

Methodological Advances in NNMT Study

Advancements in the methodology for studying NNMT have enabled a deeper understanding of its substrate scope and inhibitor development. A new assay for NNMT activity, utilizing ultra-high-performance hydrophilic interaction chromatography and mass spectrometric detection, has facilitated kinetic analyses and high-throughput screening of inhibitors. This progress aids in exploring the enzyme's role in disease and identifying potential therapeutic compounds (M. V. van Haren et al., 2016).

NNMT and Cancer

NNMT overexpression in various human cancers links the enzyme to tumorigenesis. The enzyme's ability to impair the methylation potential of cancer cells, altering the epigenetic state and promoting pro-tumorigenic gene expression, underscores its role in cancer biology. This association suggests that NNMT inhibitors could serve as a novel approach to cancer therapy, targeting the enzyme's contribution to the disease process (O. Ulanovskaya et al., 2013).

Metabolic Disease Research

Investigations into NNMT's role in metabolic diseases have led to the discovery of small molecule inhibitors that show promise for treating conditions like obesity and type-2 diabetes. These inhibitors, by modulating NNMT activity, have demonstrated potential for insulin sensitization and glucose regulation in animal models, paving the way for new treatments for metabolic disorders (A. Kannt et al., 2018).

Structural and Mechanistic Insights

Structural analysis and mutagenesis studies have provided valuable insights into NNMT's substrate recognition and catalysis mechanisms. Understanding the structural basis for nicotinamide binding and enzyme activity has implications for designing more effective NNMT inhibitors. These studies highlight the importance of specific residues in substrate recognition and the enzyme's catalytic process, offering directions for future drug development (Yi Peng et al., 2011).

properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-23-13-4-6-14(7-5-13)24-11-15-20-16(25-21-15)10-19-17(22)12-3-2-8-18-9-12/h2-9H,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEBSPKDUGVJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785126.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)

![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)

![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)

![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2785143.png)

![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)